

A Comparative Guide to Computational and Experimental Data for Imidazole Structures

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Compound of Interest

Compound Name: (5-*tert*-butyl-1*H*-imidazol-4-*y*l)methanol

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This guide provides a detailed comparison of structural data for imidazole and its derivatives obtained from experimental techniques and computational modeling. It is intended for researchers, scientists, and professionals in drug development who utilize these methods for structural elucidation and molecular design. By presenting quantitative data alongside detailed methodologies, this guide aims to offer a clear perspective on the correlation between theoretical and experimental results in the study of imidazole-based compounds.

Quantitative Comparison of Structural Parameters

The structural integrity of the imidazole ring is fundamental to its chemical behavior and biological activity. The following table summarizes and compares key bond lengths and bond angles of imidazole and a representative derivative, 2-(4-methoxyphenyl)-1*H*-benzo[d]imidazole, as determined by experimental X-ray crystallography and computational Density Functional Theory (DFT) calculations. This direct comparison highlights the accuracy of modern computational methods in predicting molecular geometries.

Structural Parameter	Experimental Value (Å or °) (X-ray)	Computational Value (Å or °) (DFT)	Molecule
Bond Lengths (Å)			
N1–C2	1.332	1.338	2-(4-methoxyphenyl)-1H-benzo[d]imidazole[1] [2]
N3–C2	1.330	1.338	2-(4-methoxyphenyl)-1H-benzo[d]imidazole[1] [2]
N1–C7a	1.385	1.402	2-(4-methoxyphenyl)-1H-benzo[d]imidazole[1] [2]
N3–C3a	1.383	1.402	2-(4-methoxyphenyl)-1H-benzo[d]imidazole[1] [2]
C1–N32	1.405	1.389	1-benzyl-2-phenyl-1H-benzimidazole derivative[3]
C10–N33	1.4809	1.396	1-benzyl-2-phenyl-1H-benzimidazole derivative[3]
**Bond Angles (°) **			
N1–C2–N3	112.5	112.1	2-(4-methoxyphenyl)-1H-benzo[d]imidazole[1] [2]
C2–N1–C7a	107.0	107.4	2-(4-methoxyphenyl)-1H-

			benzo[d]imidazole[1] [2]
C2–N3–C3a	107.1	107.4	2-(4-methoxyphenyl)-1H-benzo[d]imidazole[1] [2]
N1–C1–N32	111.4	111.6	1-benzyl-2-phenyl-1H-benzimidazole derivative[3]

Methodologies

A clear understanding of the protocols used to obtain structural data is crucial for a critical evaluation of the results. The following sections detail the standard experimental and computational methodologies employed for the structural analysis of imidazole derivatives.

Experimental Protocols

1. Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5]

- **Crystallization:** The first and often most challenging step is to grow a high-quality single crystal of the imidazole derivative.[4] This is typically achieved by slow evaporation of a saturated solution of the compound.[6][7] The choice of solvent is critical and is often determined through trial and error with a range of solvents of varying polarities.[8] The goal is to produce a crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[4]
- **Data Collection:** The crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector.[4]
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined,

which allows for the calculation of an electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.[\[4\]](#)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule in solution, allowing for the elucidation of its connectivity and stereochemistry.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Sample Preparation:** A small amount of the purified imidazole derivative is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is important to ensure the compound is sufficiently soluble and to avoid interfering signals from the solvent itself.
- **Data Acquisition:** The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the atomic nuclei is detected and recorded as a free induction decay (FID), which is then Fourier transformed to produce the NMR spectrum. A variety of NMR experiments can be performed, including:
 - ^1H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.[\[12\]](#)
 - ^{13}C NMR: Provides information about the carbon skeleton of the molecule.[\[12\]](#)
 - 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, which are essential for piecing together the complete molecular structure.[\[10\]](#)
- **Spectral Analysis:** The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to determine the molecular structure.[\[11\]](#)[\[13\]](#)

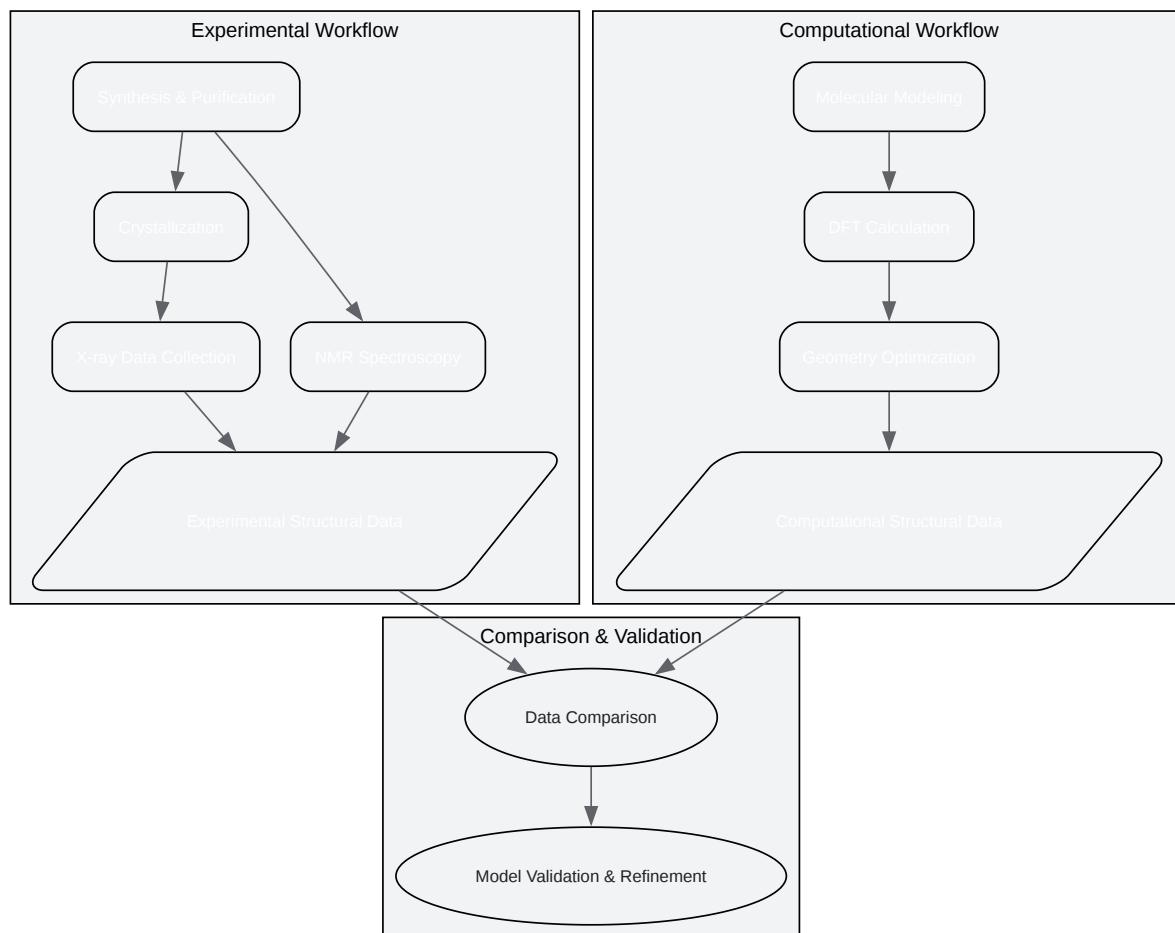
Computational Protocol: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules.[\[14\]](#) It is widely used to predict molecular geometries, energies, and other properties.[\[15\]](#)[\[16\]](#)

- Model Building: A 3D model of the imidazole derivative is constructed using molecular modeling software.
- Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[\[17\]](#)[\[18\]](#) The choice of functional and basis set can affect the accuracy of the results.[\[17\]](#)
- Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[\[16\]](#)
- Data Analysis: The optimized geometry provides theoretical bond lengths and angles, which can be directly compared with experimental data.[\[1\]](#)[\[3\]](#) Other properties, such as molecular orbital energies (HOMO-LUMO) and molecular electrostatic potential (MEP), can also be calculated to understand the molecule's reactivity.[\[16\]](#)

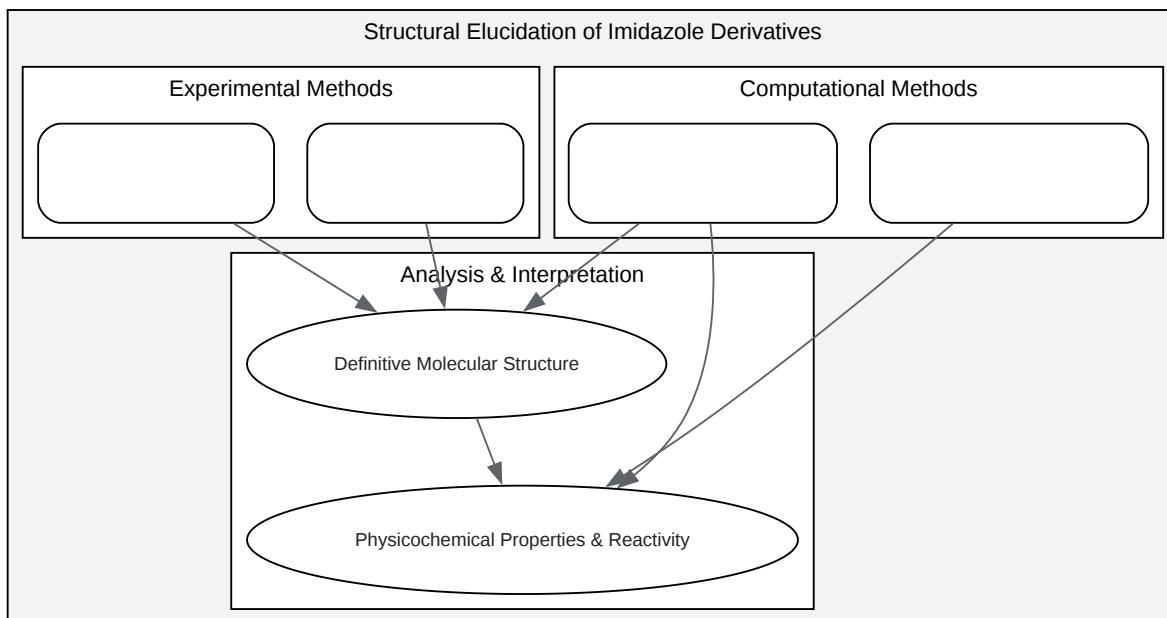
Visualizations

The following diagrams illustrate the workflow for comparing computational and experimental data and the logical relationship between these methods in structural analysis.



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Workflow for Comparing Imidazole Structural Data



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Logical Relationship of Structural Analysis Methods

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